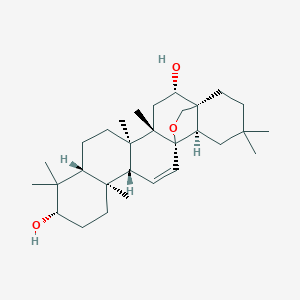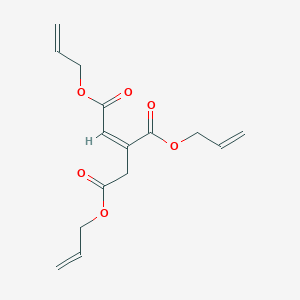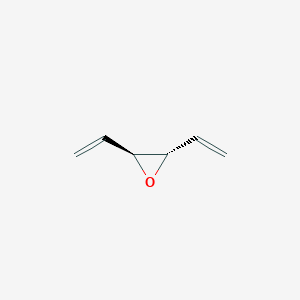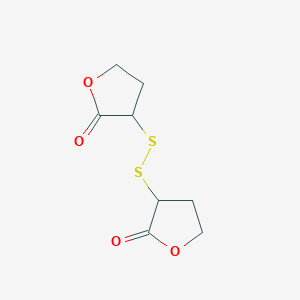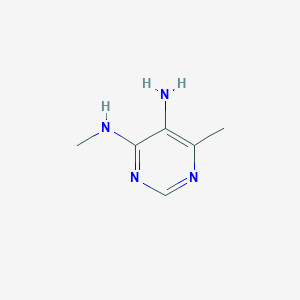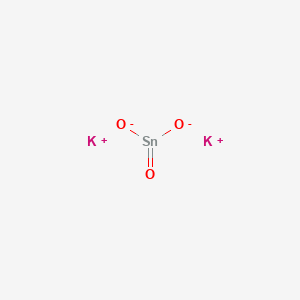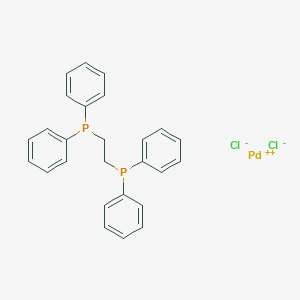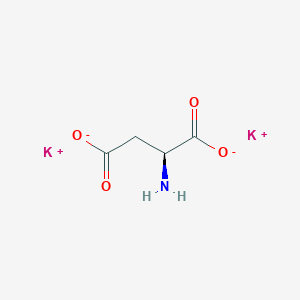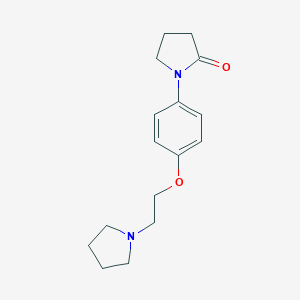
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, also known as N-phenylpyrrolidinone (NPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a cyclic amide containing a phenyl group and a pyrrolidine ring.
Aplicaciones Científicas De Investigación
NPP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NPP has been investigated for its ability to act as a prodrug for various drugs, including opioids. In materials science, NPP has been studied for its potential use as a building block for the synthesis of polymers and other materials. In organic electronics, NPP has been investigated for its potential use as a hole-transporting material in organic solar cells.
Mecanismo De Acción
The mechanism of action of NPP is not fully understood. However, it is believed that NPP acts as a prodrug for various drugs, including opioids. When NPP is metabolized in the body, it is converted into the active drug. In addition, NPP has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
NPP has been shown to have various biochemical and physiological effects. In animal studies, NPP has been shown to have analgesic effects, which may be due to its ability to act as a prodrug for opioids. In addition, NPP has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various materials. However, NPP also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of NPP is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of NPP. One potential direction is the further investigation of its potential as a prodrug for various drugs, including opioids. In addition, NPP could be further studied for its potential use as a building block for the synthesis of polymers and other materials. Finally, the antioxidant properties of NPP could be further investigated for their potential therapeutic effects in various diseases.
Métodos De Síntesis
NPP can be synthesized through a reaction between 1-phenyl-2-pyrrolidinone and 1-(2-bromoethoxy)-4-nitrobenzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through recrystallization.
Propiedades
Número CAS |
14053-08-8 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)- |
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O2/c19-16-4-3-11-18(16)14-5-7-15(8-6-14)20-13-12-17-9-1-2-10-17/h5-8H,1-4,9-13H2 |
Clave InChI |
ZERNUJININJBQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
Otros números CAS |
14053-08-8 |
Sinónimos |
1-[p-(2-Pyrrolizinoethoxy)phenyl]-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



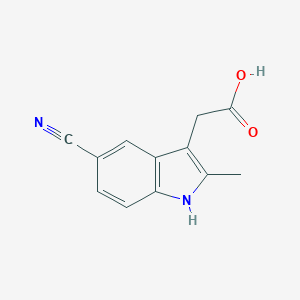
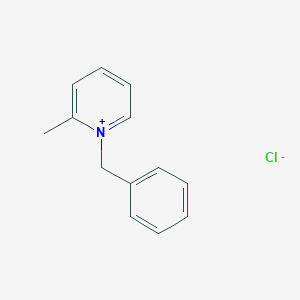
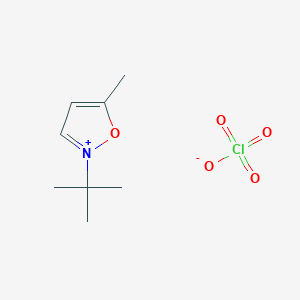
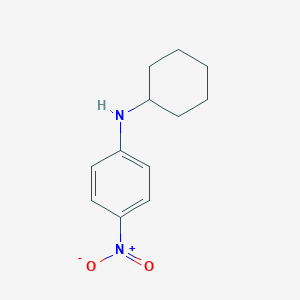
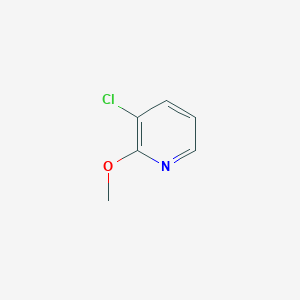
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
